molecular formula C5H3BrFNO B577443 3-Bromo-5-fluoropyridin-4-OL CAS No. 1214342-60-5

3-Bromo-5-fluoropyridin-4-OL

Cat. No.: B577443
CAS No.: 1214342-60-5
M. Wt: 191.987
InChI Key: GNXBRKDCLLYOHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction with ammonium formate . The reaction conditions usually involve moderate temperatures and the use of palladium catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoropyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various biaryl compounds depending on the specific reaction and reagents used.

Scientific Research Applications

3-Bromo-5-fluoropyridin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridin-4-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoropyridin-2-OL
  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2-fluoropyridine

Uniqueness

3-Bromo-5-fluoropyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXBRKDCLLYOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725488
Record name 3-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-60-5
Record name 3-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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